2,8-Dichloro-6-methylquinolin-5-amine
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Overview
Description
2,8-Dichloro-6-methylquinolin-5-amine is a quinoline derivative with the molecular formula C10H8Cl2N2. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dichloro-6-methylquinolin-5-amine typically involves the chlorination of 6-methylquinoline followed by amination. The reaction conditions often include the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under reflux conditions. The resulting dichloro compound is then subjected to nucleophilic substitution with ammonia or an amine to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,8-Dichloro-6-methylquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties depending on the substituents introduced .
Scientific Research Applications
2,8-Dichloro-6-methylquinolin-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,8-Dichloro-6-methylquinolin-5-amine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV. In anticancer research, it may interfere with cell proliferation pathways such as the PI3K/AKT/mTOR pathway .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: Another quinoline derivative with similar chemical properties but different biological activities.
6-Methylquinoline: Lacks the chlorine substituents, leading to different reactivity and applications.
8-Hydroxyquinoline: Known for its antimicrobial properties but has a different mechanism of action.
Uniqueness
2,8-Dichloro-6-methylquinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H8Cl2N2 |
---|---|
Molecular Weight |
227.09 g/mol |
IUPAC Name |
2,8-dichloro-6-methylquinolin-5-amine |
InChI |
InChI=1S/C10H8Cl2N2/c1-5-4-7(11)10-6(9(5)13)2-3-8(12)14-10/h2-4H,13H2,1H3 |
InChI Key |
RRMVEZJDYUOPEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1N)C=CC(=N2)Cl)Cl |
Origin of Product |
United States |
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